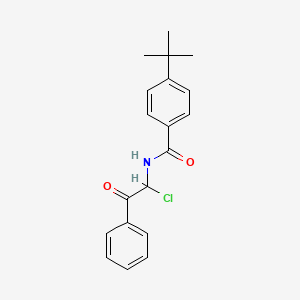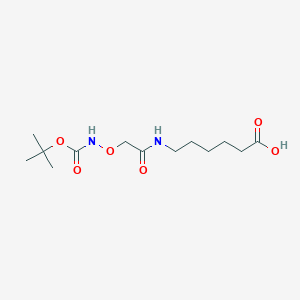
2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family. This compound is characterized by the presence of a chloromethyl group and a dimethoxyphenyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethoxybenzohydrazide with chloroacetic acid under acidic conditions to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxadiazoles with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced oxadiazole derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Employed in the development of advanced materials such as polymers and liquid crystals.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interaction with biological targets and its overall stability.
Propiedades
Número CAS |
871505-26-9 |
|---|---|
Fórmula molecular |
C11H11ClN2O3 |
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H11ClN2O3/c1-15-7-3-4-8(9(5-7)16-2)11-14-13-10(6-12)17-11/h3-5H,6H2,1-2H3 |
Clave InChI |
MVVVNVYBSIDTNS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NN=C(O2)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


stannane](/img/structure/B14189732.png)




![N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine](/img/structure/B14189767.png)
![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)

![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)

